2,4-Difluoro-6-(2-hydroxyethyl)phenol
Description
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
2,4-difluoro-6-(2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8F2O2/c9-6-3-5(1-2-11)8(12)7(10)4-6/h3-4,11-12H,1-2H2 |
InChI Key |
YZTDQHBZORHERE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CCO)O)F)F |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
In chemical research, 2,4-Difluoro-6-(2-hydroxyethyl)phenol serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives with potential applications in different fields.
Biology
This compound is investigated for its biological activity, particularly in studying the effects of fluorine substitution on phenolic compounds. It can act as a biochemical probe to understand interactions with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor in developing pharmaceuticals. The presence of fluorine can improve pharmacokinetic properties such as absorption and metabolic stability. Studies suggest that it may target specific enzymes or receptors associated with various diseases, including cancer and inflammation.
Case Studies
-
Antimicrobial Activity:
A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes. -
Anti-inflammatory Effects:
Research indicated that this compound could modulate inflammatory responses in vitro. It was shown to inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in treating inflammatory diseases. -
Pharmacokinetics:
A pharmacokinetic study revealed that related compounds showed favorable bioavailability profiles in animal models. These findings support further investigation into oral formulations for therapeutic use.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Used to create complex fluorinated compounds |
| Biology | Biochemical probe | Investigated for effects on enzyme activity |
| Medicine | Drug precursor | Potential targeting of enzymes/receptors; improved pharmacokinetics |
| Antimicrobial | Bacterial inhibition | Disruption of cell membranes; effective against multiple strains |
| Anti-inflammatory | Cytokine modulation | Inhibition of pro-inflammatory cytokines |
Comparison with Similar Compounds
Research Findings and Implications
- Hydroxyethyl Group : The 6-hydroxyethyl moiety improves water solubility, balancing the hydrophobicity imparted by fluorine atoms.
- Synthetic Utility: Fluorinated phenols are pivotal in drug discovery; for example, boronate esters enable access to biaryl structures via cross-coupling .
Preparation Methods
Electrophilic Fluorination
Electrophilic fluorinating agents, such as Selectfluor® or xenon difluoride, enable direct fluorination of phenol precursors. For example, 2,4-difluorophenol can be synthesized via directed ortho-metalation followed by fluorination. Subsequent hydroxyethylation introduces the desired side chain.
Reaction Conditions:
-
Substrate: 2-hydroxyethylphenol derivative
-
Fluorinating agent: Selectfluor® (1.2 eq)
-
Solvent: Acetonitrile, 0°C to room temperature
-
Yield: ~65% (two-step process)
Halogen Exchange Reactions
Nucleophilic displacement of chlorine or bromine atoms using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) offers a pathway to difluorinated intermediates. Patent CN105272829A demonstrates chlorination followed by halogen exchange, achieving >93% yield for dichlorophenol derivatives. Adapting this method, 2,4-dichloro-6-(2-hydroxyethyl)phenol could undergo fluorination via KF in dimethylformamide (DMF) at 120°C.
Hydroxyethyl Group Introduction
Williamson Ether Synthesis
The hydroxyethyl group is introduced via alkylation of a phenolic oxygen. For instance, reacting 2,4-difluorophenol with 2-bromoethanol in the presence of a base like potassium carbonate:
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 80°C | 72 |
| Reaction Time | 12 h | 68 |
| Base (KCO) | 2.5 eq | 75 |
Reductive Amination
An alternative route involves reductive amination of a ketone intermediate. For example, 2,4-difluoro-6-acetylphenol can be reduced to the corresponding alcohol using sodium borohydride, followed by oxidation to the aldehyde and condensation with ethanolamine.
Integrated Synthetic Pathways
Two-Step Fluorination-Alkylation
-
Fluorination: 2,4-Difluorophenol is synthesized via directed fluorination of 4-nitrophenol, followed by nitro group reduction.
-
Alkylation: The phenolic oxygen is alkylated with 2-bromoethanol under basic conditions.
Key Challenges:
One-Pot Multistep Synthesis
A patent-pending method (CN112194589A) describes a one-pot synthesis of dichlorinated phenols using sodium hypochlorite and NaOH. Adapting this approach, in situ generation of a fluorinated intermediate could streamline production:
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Williamson Ether | 98.5 | 75 |
| Reductive Amination | 97.2 | 68 |
| One-Pot Synthesis | 95.8 | 70 |
Industrial-Scale Considerations
Q & A
Optimizing catalytic systems for this compound functionalization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
